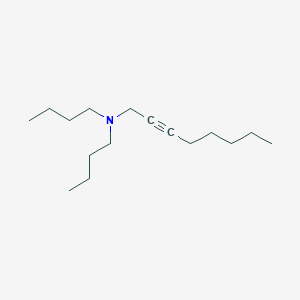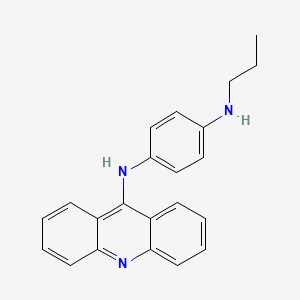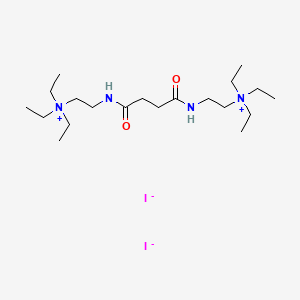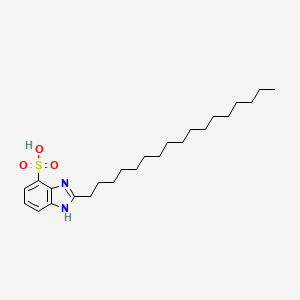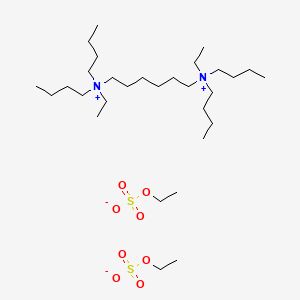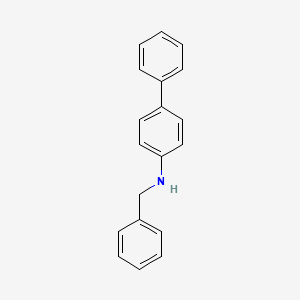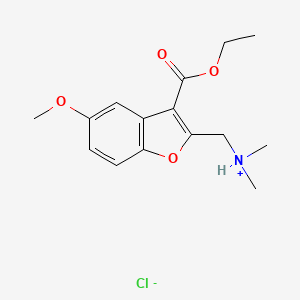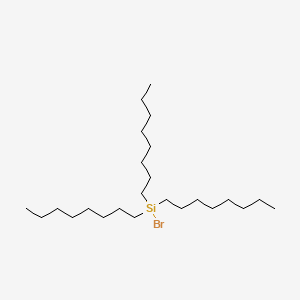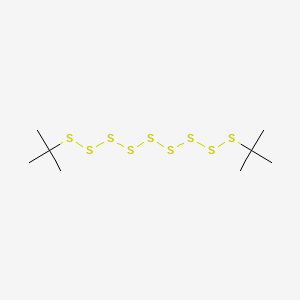
Di-tert-butylnonasulfane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl nonasulfide is an organosulfur compound with the chemical formula (C₄H₉)₂S₉ It is a member of the polysulfide family, characterized by the presence of multiple sulfur atoms in its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tert-butyl nonasulfide can be synthesized through several methods. One common approach involves the reaction of tert-butyl thiol with elemental sulfur. The reaction typically proceeds under mild conditions, often in the presence of a catalyst such as iodine or a base like sodium hydroxide. The reaction can be represented as follows:
2(C4H9)SH+8S→(C4H9)2S9+H2S
Industrial Production Methods
Industrial production of tert-butyl nonasulfide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity tert-butyl nonasulfide.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl nonasulfide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can yield simpler sulfur-containing compounds.
Substitution: It can participate in substitution reactions where one or more sulfur atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tert-butyl sulfoxide or tert-butyl sulfone, while reduction can produce tert-butyl thiol.
Aplicaciones Científicas De Investigación
Tert-butyl nonasulfide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: Its potential biological activity is being explored, including its role as an antimicrobial agent.
Medicine: Research is ongoing to investigate its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of materials with unique properties, such as high thermal stability and resistance to oxidation.
Mecanismo De Acción
The mechanism of action of tert-butyl nonasulfide involves its interaction with molecular targets and pathways. In oxidation reactions, it acts as an electron donor, facilitating the transfer of electrons to the oxidizing agent. In biological systems, its antimicrobial activity may be attributed to its ability to disrupt cellular processes by interacting with sulfur-containing biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl disulfide: Contains two sulfur atoms and is used in similar applications.
Tert-butyl trisulfide: Contains three sulfur atoms and has comparable chemical properties.
Tert-butyl tetrasulfide: Contains four sulfur atoms and is used in organic synthesis.
Uniqueness
Tert-butyl nonasulfide is unique due to its high sulfur content, which imparts distinct chemical properties
Propiedades
Número CAS |
7330-36-1 |
|---|---|
Fórmula molecular |
C8H18S9 |
Peso molecular |
402.8 g/mol |
Nombre IUPAC |
2-(tert-butylnonasulfanyl)-2-methylpropane |
InChI |
InChI=1S/C8H18S9/c1-7(2,3)9-11-13-15-17-16-14-12-10-8(4,5)6/h1-6H3 |
Clave InChI |
JHMFXPJTIFMCGZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)SSSSSSSSSC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


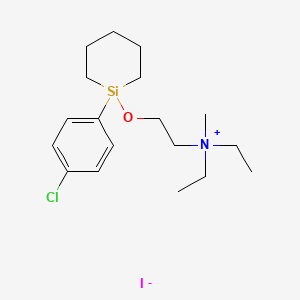
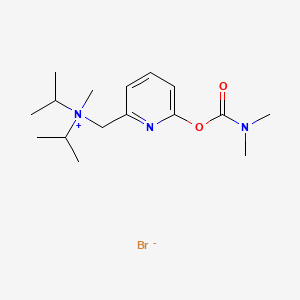
![3-(3-Pyridinyl)-6,7,8,8a-tetrahydro-5H-[1,2]oxazolo[5,4-b]azepine](/img/structure/B13765225.png)
![3-{[2-(Acetyloxy)propanoyl]amino}propyl acetate](/img/structure/B13765228.png)
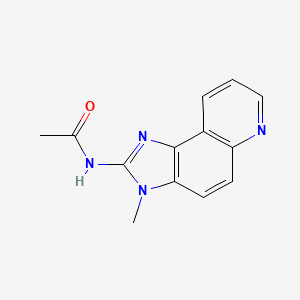
![1-[3-(2,5-dioxopyrrol-1-yl)-2,4,5,6-tetrafluorophenyl]pyrrole-2,5-dione](/img/structure/B13765237.png)
